5-Chlorobenzo[d]oxazol-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-1,3-benzoxazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-6-5(3-4)10-7(9)11-6;/h1-3H,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBKXSIKZQDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589313 | |
| Record name | 5-Chloro-1,3-benzoxazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-37-0 | |
| Record name | Zoxazolamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1,3-benzoxazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOXAZOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9H77T8HTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties
Detailed experimental data specifically for 5-Chlorobenzo[d]oxazol-2-amine hydrochloride is not widely available in peer-reviewed literature. However, based on the known properties of the free base, 5-Chlorobenzo[d]oxazol-2-amine, and general principles of hydrochloride salt formation, some properties can be inferred. The hydrochloride salt is expected to be a crystalline solid with a higher melting point and greater aqueous solubility compared to its free base counterpart. smolecule.comnih.gov
Table 1: of 5-Chlorobenzo[d]oxazol-2-amine and its Hydrochloride Salt
| Property | 5-Chlorobenzo[d]oxazol-2-amine | This compound |
| CAS Number | 61-80-3 bldpharm.com | 5978-37-0 guidechem.com |
| Molecular Formula | C₇H₅ClN₂O | C₇H₆Cl₂N₂O |
| Appearance | White to light yellow/orange powder/crystal tcichemicals.com | Data not available |
| Melting Point | 183.0 to 187.0 °C tcichemicals.com | Data not available |
| Solubility | Data not available | Expected to have higher water solubility than the free base smolecule.comnih.gov |
Note: Data for the hydrochloride salt is largely inferred due to a lack of specific experimental reports.
Synthesis and Characterization
General Synthetic Routes for 2-Aminobenzoxazoles
The synthesis of 2-aminobenzoxazoles can be achieved through several established methods. A common approach involves the cyclization of 2-aminophenols with a cyanating agent. nih.gov Historically, cyanogen (B1215507) bromide was frequently used, but due to its high toxicity, safer alternatives are now preferred. nih.gov Another route is the direct amination of the benzoxazole (B165842) core at the 2-position, which may require the use of catalysts and specific reaction conditions. nih.gov
Post-Synthetic Conversion to the Hydrochloride Salt
The conversion of the free base, 5-Chlorobenzo[d]oxazol-2-amine, to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by treating a solution of the free base in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, with a solution of hydrochloric acid. The resulting hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration.
Spectroscopic and Analytical Data
While specific spectroscopic data for the hydrochloride salt is scarce in the literature, data for the free base, 5-Chlorobenzo[d]oxazol-2-amine, has been reported. The formation of the hydrochloride salt would be expected to induce shifts in the NMR spectra, particularly for the protons and carbons near the protonated amine group. Infrared spectroscopy would likely show changes in the N-H stretching and bending frequencies.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular properties of 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. These calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic distribution, reactivity, and spectroscopic properties of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound, providing precise bond lengths and angles. These geometric parameters are fundamental for understanding the molecule's stability and reactivity.
Furthermore, DFT is employed to calculate various electronic properties that characterize the molecule's behavior. While specific DFT studies on this compound are not extensively available in the public literature, DFT calculations on analogous benzoxazole (B165842) derivatives have been performed. eco-vector.comnih.gov For instance, such studies typically involve the calculation of parameters that describe the molecule's reactivity and stability. eco-vector.comnih.gov
A hypothetical DFT analysis of this compound would likely focus on how the chloro and amine substituents influence the electronic properties of the benzoxazole core.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. nih.gov
Red Regions : Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative oxygen and nitrogen atoms.
Blue Regions : Represent areas of positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amine group in the hydrochloride salt. nih.gov
Green Regions : Denote areas of neutral potential. nih.gov
An MEP map provides a visual representation of how the molecule will interact with other charged species, offering insights into potential intermolecular interactions. walisongo.ac.id
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and its participation in chemical reactions. rsc.org
HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the amine group and the benzoxazole ring system.
LUMO : Indicates the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the electron-deficient regions of the molecule.
HOMO-LUMO Energy Gap : The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
Analysis of the HOMO and LUMO provides a basis for predicting the types of reactions the molecule might undergo. wikipedia.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its conformational flexibility and interactions with its environment.
Conformational Dynamics
MD simulations can be used to explore the conformational landscape of this compound. These simulations reveal the different shapes (conformations) the molecule can adopt and the energy barriers between them. By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and understand how the molecule's shape changes in different environments. This information is crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules.
Interaction with Biological Macromolecules
Understanding how a small molecule interacts with biological macromolecules like proteins is fundamental in many areas of chemical and biological research. nih.gov MD simulations can model the interaction between this compound and a target protein. nih.gov
These simulations can predict:
The preferred binding site of the molecule on the protein.
The key amino acid residues involved in the interaction.
The stability of the molecule-protein complex over time.
By visualizing the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain a detailed understanding of the binding mechanism at the molecular level.
Table of Computational Chemistry Parameters
| Parameter | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational information on bond lengths and angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of molecular stability and reactivity. |
| MEP Minima/Maxima | Regions of most negative and positive electrostatic potential. | Predicts sites for electrophilic and nucleophilic attack. |
| Binding Energy | The energy released when a molecule binds to a receptor. | Quantifies the strength of the interaction with a biological target. |
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in quantitative structure-activity relationship (QSAR) studies and in predicting a compound's pharmacokinetic profile.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a key parameter in predicting the permeability of molecules across biological membranes. A higher TPSA is generally associated with lower membrane permeability. For 5-Chlorobenzo[d]oxazol-2-amine, the computed TPSA is 52.1 Ų. nih.gov This value suggests that the molecule is likely to have good cell membrane permeability.
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is a critical determinant of how a drug distributes in the body and its ability to cross lipid membranes. The predicted XLogP3 value for 5-Chlorobenzo[d]oxazol-2-amine is 2.5. nih.gov This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for drug candidates.
Hydrogen bonding plays a critical role in drug-receptor interactions and in determining a compound's solubility. The ability of a molecule to act as a hydrogen bond donor or acceptor is quantified by the number of hydrogen bond donors and acceptors. For 5-Chlorobenzo[d]oxazol-2-amine, the computed number of hydrogen bond donors is 2, and the number of hydrogen bond acceptors is 3. nih.gov These characteristics indicate the potential for the molecule to form multiple hydrogen bonds with biological targets.
| Descriptor | Predicted Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 52.1 Ų | nih.gov |
| XLogP3 | 2.5 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Molecular Docking Studies with Protein Targets
Due to a lack of publicly available molecular docking studies specifically for this compound, this section will discuss the findings from a representative study on closely related 2-substituted benzoxazole derivatives to illustrate the methodology and potential interactions. A study by Sivakumar et al. (2022) investigated the antibacterial potential of novel 2-substituted benzoxazole derivatives through molecular docking with the DNA gyrase enzyme from E. coli. nih.gov DNA gyrase is a well-established target for antibacterial agents. esisresearch.org
Binding affinity is a measure of the strength of the interaction between a ligand and its protein target. In molecular docking, this is often expressed as a docking score, with lower (more negative) values indicating a higher predicted affinity. In the study by Sivakumar et al., the synthesized benzoxazole derivatives were docked into the active site of the DNA gyrase enzyme. nih.gov The binding affinities for these compounds were estimated, and the results were used to rationalize their observed antibacterial activity. nih.gov For instance, the study highlighted that certain derivatives showed promising binding profiles, suggesting they could be effective inhibitors of the enzyme. nih.gov
Molecular docking also provides detailed information about the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The study on 2-substituted benzoxazole derivatives revealed that these compounds could form key interactions within the active site of DNA gyrase. nih.gov The analysis of the docked poses of these compounds allowed the researchers to identify the crucial intermolecular interactions responsible for their binding. nih.gov Such insights are vital for understanding the mechanism of action and for the rational design of more potent analogs. nih.gov
Conclusion
Mechanistic Considerations of Synthetic Transformations
Understanding the mechanisms behind the synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The formation of the 2-aminobenzoxazole (B146116) core is governed by fundamental organic chemistry principles, including cyclization, nucleophilic substitution, and molecular rearrangements.
Cyclization Mechanisms
The most fundamental step in forming the benzoxazole ring is the intramolecular cyclization of a substituted 2-aminophenol (B121084). nih.gov A common and direct method involves the reaction of a 2-aminophenol with an electrophilic cyanating agent, such as cyanogen (B1215507) bromide or, as a less hazardous alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgnih.gov
The proposed mechanism, when using NCTS in the presence of a Lewis acid like BF₃·Et₂O, proceeds as follows:
Activation: The Lewis acid coordinates to the nitrogen of the cyano group of NCTS, activating it for nucleophilic attack. acs.org
Nucleophilic Attack: The primary amino group of the 2-aminophenol attacks the electron-deficient carbon of the activated cyano group. acs.org
Elimination: The sulfonamide group is eliminated, forming an intermediate.
Intramolecular Cyclization: The adjacent hydroxyl group then acts as a nucleophile, attacking the carbon of the cyano-derived group. acs.org
Tautomerization/Protonation: The final 2-aminobenzoxazole is formed, which can be protonated during an acidic workup to yield the hydrochloride salt. acs.org
Alternatively, condensation reactions between 2-aminophenols and various carbonyl compounds (aldehydes, carboxylic acids) under different catalytic conditions also lead to the benzoxazole core through a cyclization-dehydration cascade. rsc.orgchemicalbook.com
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are integral to the synthesis and functionalization of benzoxazoles. In the cyclization mechanism described above, both the amino and hydroxyl groups of the 2-aminophenol act as nucleophiles in a sequential manner. nih.gov The initial attack of the amino group on the electrophilic partner is a key nucleophilic addition or substitution step that initiates the entire cascade. nih.gov
Following the formation of the benzoxazole ring, the 2-amino group can potentially act as a nucleophile itself, allowing for further derivatization, although this typically requires specific reaction conditions to avoid reactions at the ring nitrogen.
Rearrangement Reactionsacs.org
Intramolecular rearrangement reactions provide an elegant pathway to N-substituted 2-aminobenzoxazoles. The Smiles rearrangement, a form of intramolecular aromatic nucleophilic substitution (SNAr), has been effectively utilized for this purpose. acs.orgnih.gov This method avoids the direct use of often toxic cyanating agents for constructing the 2-amino functionality. acs.org
A representative pathway involves the following steps:
Activation: The synthesis begins with a stable precursor, such as a benzoxazole-2-thiol. This precursor is activated by reacting it with an agent like chloroacetyl chloride.
S-Alkylation and Amine Addition: The activated thiol reacts with an amine (primary or secondary), leading to an intermediate.
Smiles Rearrangement: The key step is the intramolecular nucleophilic attack of the amine's nitrogen atom onto the C2 carbon of the benzoxazole ring. This forms a transient spirocyclic intermediate. acs.org
Ring Opening: The spiro intermediate collapses by cleaving the C-S bond, which expels the thiol-derived leaving group and forms the new C-N bond, resulting in the N-substituted 2-aminobenzoxazole product. acs.org
This metal-free approach is notable for its wide scope with various amines and relatively short reaction times. acs.orgnih.gov
| Amine Substrate | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Aniline | N-phenylbenzo[d]oxazol-2-amine | 83 | 6 |
| 4-Fluoroaniline | N-(4-fluorophenyl)benzo[d]oxazol-2-amine | 75 | 6 |
| Benzylamine | N-benzylbenzo[d]oxazol-2-amine | 78 | 6 |
| Ethanolamine | 2-(benzo[d]oxazol-2-ylamino)ethan-1-ol | 58 | 6 |
| Pyrrolidine | 2-(pyrrolidin-1-yl)benzo[d]oxazol | 65 | 6 |
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly applied to the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis Protocolsrsc.orgorganic-chemistry.orgresearchgate.net
Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. lew.ro For the synthesis of benzoxazoles, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. rsc.orgias.ac.in
The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. This technique has been successfully applied to the synthesis of N-alkylated 2-aminobenzoxazoles and related heterocycles. rsc.orgnih.gov For instance, a catalyst-free, on-water synthesis of novel N-alkylated 2-aminobenzo[d]oxazoles has been developed using microwave irradiation, highlighting the method's alignment with the principles of green chemistry. rsc.orgnih.gov
| Reaction | Method | Time | Yield (%) |
|---|---|---|---|
| Synthesis of 2-aryl benzoxazoles | Conventional Heating | 8-12 h | 70-85 |
| Microwave Irradiation | 5-15 min | 85-95 | |
| Synthesis of N-alkylated 2-aminobenzoxazoles | Conventional Heating (100°C) | >12 h | Low Yield |
| Microwave Irradiation (100°C) | 15 min | High Yield |
The efficiency of microwave-assisted protocols makes them highly attractive for the rapid synthesis of compound libraries for biological evaluation and for process optimization in medicinal chemistry. nih.gov
Catalyst-Mediated Reactions
Catalyst-mediated reactions are a cornerstone in the synthesis of complex organic molecules like 5-Chlorobenzo[d]oxazol-2-amine. These methods often involve transition metal catalysts or organocatalysts to facilitate the formation of the benzoxazole ring system and the introduction of the 2-amino group.
One prominent approach involves the direct C-H amination of a pre-formed 5-chlorobenzoxazole (B107618) core. This strategy is atom-economical as it avoids the need for pre-functionalized starting materials. For instance, nickel-catalyzed C-H direct amination has been successfully employed. In a reported study, 5-chlorobenzoxazole was reacted with secondary amines in the presence of a nickel catalyst, an oxidant, and an acid additive to yield the corresponding 2-aminobenzoxazole derivatives. researchgate.netnih.gov The reaction proceeds efficiently, providing moderate to good yields of the desired product. researchgate.netnih.gov
Another significant catalyst-mediated approach is the cyclization of a substituted o-aminophenol. Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), have been shown to effectively catalyze the reaction between 2-amino-4-chlorophenol (B47367) and a cyanating agent to form 5-Chlorobenzo[d]oxazol-2-amine. While specific yield data for the 5-chloro derivative is part of a broader study on substituted aminobenzoxazoles, this method highlights the utility of Lewis acid catalysis in the crucial cyclization step.
Copper-catalyzed reactions are also prevalent in the synthesis of aminobenzoxazoles. These methods can involve the direct amination of the benzoxazole ring or the cyclization of appropriate precursors. While general protocols for copper-catalyzed amination of benzoxazoles using primary amines as nitrogen sources have been established, specific application to 5-chlorobenzoxazole would follow a similar pathway. organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions typically utilize a copper salt, such as CuCl, an oxidant, and an additive to facilitate the C-N bond formation. organic-chemistry.org
While specific examples for palladium, rhodium, or iridium-catalyzed synthesis of 5-Chlorobenzo[d]oxazol-2-amine are not extensively detailed in the literature, the general principles of palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) on a suitable 2-halo-5-chlorobenzoxazole precursor are theoretically applicable. Similarly, organocatalytic methods, which utilize small organic molecules to catalyze reactions, represent an emerging area. While specific organocatalytic routes to 5-Chlorobenzo[d]oxazol-2-amine are not prominently documented, the principles of organocatalyzed cyclization and amination reactions could be adapted for this synthesis.
It is important to note that the final product is the hydrochloride salt. The formation of the hydrochloride salt is typically achieved in a separate, non-catalytic step by treating the synthesized 5-Chlorobenzo[d]oxazol-2-amine base with hydrochloric acid.
Below are data tables summarizing the findings from the literature on catalyst-mediated synthesis relevant to 5-Chlorobenzo[d]oxazol-2-amine.
Table 1: Nickel-Catalyzed C-H Amination of 5-Chlorobenzoxazole
| Catalyst | Amine | Oxidant | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(OAc)₂·4H₂O | Secondary Amines | TBHP | Acid | CH₃CN | 70 | 12 | Moderate to Good | researchgate.netnih.gov |
Interactive Data Table: Click on the column headers to sort the data.
Table 2: Lewis Acid-Catalyzed Synthesis of Substituted 2-Aminobenzoxazoles
| Catalyst | Starting Material | Cyanating Agent | Solvent | Conditions | Product Scope | Reference |
| BF₃·Et₂O | Substituted o-aminophenols | NCTS | 1,4-Dioxane | Reflux | Includes 5-chloro derivative | N/A |
Interactive Data Table: This table can be filtered by catalyst or starting material.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Although the crystal structure of this compound has not been reported in the public domain, analysis of related benzoxazole and other heterocyclic structures has been successfully performed using this method. nih.gov A successful crystallographic analysis of this compound would definitively confirm the planarity of the fused ring system, the geometry of the exocyclic amine group, and the ionic interaction between the amine group and the hydrochloride counter-ion.
Derivatives, Analogues, and Structure Based Design
Synthesis of Novel 5-Chlorobenzo[d]oxazol-2-amine Analogues
The synthesis of analogues of 5-Chlorobenzo[d]oxazol-2-amine can be broadly categorized into modifications at the N-2 amine group and substitutions on the benzoxazole (B165842) ring system.
The 2-amino group of the benzoxazole core is a key position for introducing a wide range of substituents to explore structure-activity relationships (SAR). Synthetic strategies often involve the reaction of the primary amine with various electrophiles. One established method involves the reaction of a benzoxazole-2-thiol precursor with chloroacetamides under basic conditions, which proceeds through an intermediate that rearranges to furnish the final N-substituted 2-aminobenzoxazole (B146116) product. clockss.org Another approach involves the reaction of 2-amino-5-chlorobenzothiazole, a close analogue, with reagents like ethyl chloroacetate, followed by reactions with hydrazine (B178648) hydrate (B1144303) to create hydrazide derivatives, which can then be further modified. uobaghdad.edu.iqrdd.edu.iq These methods allow for the introduction of aryl, alkyl, and heterocyclic moieties.
Table 1: Examples of Synthetic Approaches for N-Substituted Benzoxazole/Benzothiazole (B30560) Analogues
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Benzo[d]oxazole-2-thiol | 2-chloro-N-arylacetamides, KOH, DMF | N-aryl-2-aminobenzoxazoles | clockss.org |
| 2-amino-5-chlorobenzothiazole | Ethyl chloroacetate, KOH | Ester derivative for further modification | uobaghdad.edu.iqrdd.edu.iq |
| Hydrazide derivative | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thiol derivative | rdd.edu.iq |
Modifications to the benzene (B151609) portion of the benzoxazole ring are crucial for fine-tuning the electronic and steric properties of the molecule. The synthesis of these analogues typically begins with an appropriately substituted o-aminophenol. acs.org For instance, the synthesis of 5-Methylbenzo[d]oxazol-2-amine or 5-Nitrobenzo[d]oxazol-2-amine is achieved by using 2-amino-4-methylphenol (B1222752) or 2-amino-4-nitrophenol, respectively, as starting materials. acs.orgnih.gov These precursors undergo cyclization with a cyanating agent, such as cyanogen (B1215507) bromide (though less hazardous alternatives are preferred), to form the desired 2-aminobenzoxazole ring. acs.orgnih.gov This modular approach allows for the introduction of a wide array of substituents at various positions on the aromatic ring, enabling a systematic exploration of the chemical space. nih.gov
Table 2: Synthesis of Ring-Substituted 2-Aminobenzoxazoles
| Desired Product | Key Starting Material | General Method | Reference |
|---|---|---|---|
| 5-Methylbenzo[d]oxazol-2-amine | 2-Amino-4-methylphenol | Cyclization with a cyanating agent | acs.orgnih.gov |
| 5-Nitrobenzo[d]oxazol-2-amine | 2-Amino-4-nitrophenol | Cyclization with a cyanating agent | acs.orgnih.gov |
Rational Design Strategies for Compound Optimization
Rational design strategies are employed to guide the modification of a hit or lead compound, such as 5-Chlorobenzo[d]oxazol-2-amine, into a more effective drug candidate. These strategies leverage an understanding of the target's structure and the principles of medicinal chemistry.
Fragment-based drug discovery (FBDD) is a method that identifies low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly to a biological target. mdpi.comfrontiersin.org The 5-Chlorobenzo[d]oxazol-2-amine core itself can be considered a fragment. In an FBDD campaign, such a fragment hit would be identified through biophysical screening methods. frontiersin.org Once a fragment's binding mode is determined, often by X-ray crystallography, it serves as a starting point for optimization. rsc.org The fragment is then "grown" by adding functional groups that make additional favorable interactions with the target protein, or multiple fragments that bind to adjacent sites can be "linked" together. frontiersin.org This approach allows for the efficient exploration of chemical space to build a highly potent and specific lead compound from a simple starting point. rsc.org
Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties. ufrj.brdrughunter.com The goal is to improve potency, selectivity, alter metabolic pathways, or reduce toxicity. drughunter.comcambridgemedchemconsulting.com Bioisosteres are categorized as classical (groups with similar size and electronics) or non-classical (structurally distinct groups with similar biological effects). drughunter.comu-tokyo.ac.jp
In the context of 5-Chlorobenzo[d]oxazol-2-amine, several bioisosteric replacements could be considered:
Chlorine Atom: The chloro group could be replaced with other halogens (F, Br), a trifluoromethyl group (CF3), or a cyano group (CN). cambridgemedchemconsulting.com
Benzene Ring: A phenyl ring can often be replaced by heteroaromatic rings like pyridyl or thiophene (B33073) to modulate properties such as solubility and metabolism. cambridgemedchemconsulting.com
Oxazole (B20620) Ring: The oxygen atom in the oxazole ring could be replaced with sulfur (to form a benzothiazole) or an NH group (to form a benzimidazole). These changes can significantly alter hydrogen bonding capabilities and electronic distribution. u-tokyo.ac.jp For example, replacing an ester with an oxazole moiety has been shown to increase metabolic stability. ufrj.br
Table 3: Potential Bioisosteric Replacements for 5-Chlorobenzo[d]oxazol-2-amine
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| -Cl (Chloro) | -F, -Br, -CF3, -CN | Modulate lipophilicity, electronic effects, and metabolic stability. cambridgemedchemconsulting.com |
| -O- (in Oxazole) | -S-, -NH- | Alter ring electronics and hydrogen bonding potential, forming benzothiazole or benzimidazole (B57391) cores. u-tokyo.ac.jp |
| Phenyl ring | Pyridyl, Thienyl | Modify solubility, polarity, and potential for new vector interactions. cambridgemedchemconsulting.com |
Lead Optimization Methodologies
Lead optimization is an iterative process that aims to transform a promising lead compound into a preclinical drug candidate. This involves systematically modifying the lead structure to improve multiple properties simultaneously. For a lead compound derived from the 5-Chlorobenzo[d]oxazol-2-amine scaffold, this process would focus on enhancing target potency and selectivity while improving pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. nih.gov
The hit-to-lead optimization of the closely related 2-aminobenzimidazole series provides a relevant example, where a large set of derivatives was synthesized to investigate multiparametric Structure-Activity Relationships. nih.govresearchgate.net The goals were to optimize potency, selectivity against the target, microsomal stability, and lipophilicity. nih.gov Although initial hits can be improved, challenges such as low solubility or cytotoxicity must be addressed to advance a compound. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and is essential for developing the therapeutic potential of scaffolds like benzo[d]oxazole. nih.gov
Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and analysis of 5-Chlorobenzo[d]oxazol-2-amine hydrochloride from related substances and degradation products. Techniques such as HPLC, UPLC, and GC provide the resolution necessary for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase approach, leveraging a C18 stationary phase to separate the analyte from polar and non-polar impurities.
The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile or methanol, run in either an isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima, such as 244 nm or 286 nm. caymanchem.com Method validation would ensure linearity, accuracy, precision, and specificity for reliable quantification.
Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient to 40 °C |
| Detection | UV at 244 nm or 286 nm caymanchem.com |
| Injection Volume | 10-20 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. The principles of separation remain similar to HPLC, with reversed-phase C18 columns being prevalent. The higher efficiency of UPLC is particularly advantageous for resolving complex mixtures and increasing sample throughput in research settings. A UPLC method would allow for a rapid purity check or quantification of this compound in a fraction of the time required by traditional HPLC.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis is feasible. vwr.com The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.
For compounds with polar functional groups, such as the amine group in the target molecule, chemical derivatization is often employed prior to GC analysis. nih.govjfda-online.com Silylation, for instance, can increase thermal stability and volatility, leading to improved peak shape and reproducibility. jfda-online.com The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index of 1629 for the parent compound, zoxazolamine. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection method like mass spectrometry, provide a powerful tool for both identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the definitive identification of this compound. These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its metabolites.
In LC-MS, the eluent from an HPLC or UPLC system is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecule, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. For 5-Chlorobenzo[d]oxazol-2-amine (zoxazolamine), this ion is observed at a mass-to-charge ratio (m/z) of approximately 169.016. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, yielding characteristic product ions for highly selective quantification via Multiple Reaction Monitoring (MRM).
GC-MS provides structural information based on the compound's mass spectrum after separation by GC. Experimental data shows that under electron ionization, the molecular ion peak for zoxazolamine is observed at m/z 169, with an isotopic peak at m/z 171 due to the presence of chlorine. nih.gov This distinctive isotopic pattern aids in the identification of the compound in complex matrices.
Table 2: Mass Spectrometry Data for 5-Chlorobenzo[d]oxazol-2-amine (Zoxazolamine)
| Technique | Parameter | Observed Value (m/z) | Reference |
|---|---|---|---|
| LC-MS/MS | Precursor Ion [M+H]⁺ | 169.016 | nih.gov |
| MS2 Fragment Ions | 134.047, 126.994, 114.010 | nih.gov | |
| GC-MS | Molecular Ion [M]⁺ | 169 (Base Peak) | nih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound, provided the sample matrix is simple and free of interfering substances. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
The compound exhibits distinct absorption maxima in the UV region. Product information from chemical suppliers indicates that zoxazolamine has two primary wavelengths of maximum absorbance (λmax) at 244 nm and 286 nm. caymanchem.com To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at one of the λmax values. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 3: Spectrophotometric Data for 5-Chlorobenzo[d]oxazol-2-amine (Zoxazolamine)
| Parameter | Wavelength | Reference |
|---|---|---|
| Absorption Maximum 1 (λmax) | 244 nm | caymanchem.com |
| Absorption Maximum 2 (λmax) | 286 nm | caymanchem.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-Chlorobenzo[d]oxazol-2-amine |
| Zoxazolamine |
| Acetonitrile |
Solid State Chemistry and Polymorphism
Crystalline Forms and Polymorphism Investigations
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.
Research Findings:
There are no publicly available research findings detailing the crystalline forms or any polymorphism investigations of 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be necessary to identify and characterize different polymorphic forms. Without such studies, it is unknown whether this compound exists in more than one crystalline form.
Data on Crystalline Forms:
| Polymorph Name | Crystallographic Data | Characterization Notes |
| Data Not Available | Data Not Available | No published studies on the crystal structure or polymorphism of this compound were found. |
Amorphous Solid Dispersions
An amorphous solid dispersion (ASD) is a molecular mixture of a drug and a polymer carrier, where the drug is in a non-crystalline, amorphous state. This is a common strategy to improve the solubility and dissolution rate of poorly water-soluble drugs.
Research Findings:
No research has been published on the development or characterization of amorphous solid dispersions of this compound. The feasibility of creating a stable amorphous dispersion, the choice of a suitable polymer carrier, and the resulting enhancement in physicochemical properties have not been documented.
Amorphous Solid Dispersion Data:
| Polymer Carrier | Drug Loading (%) | Preparation Method | Stability Data |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Hydrates and Solvates
Hydrates and solvates are crystalline forms of a compound that have incorporated water or solvent molecules, respectively, into their crystal lattice. The presence of these molecules can significantly impact the solid-state properties of the compound.
Research Findings:
There is no information available in the scientific literature regarding the formation of hydrates or solvates of this compound. Studies to determine its tendency to form such species under various conditions of humidity and in the presence of different solvents have not been reported.
Hydrate (B1144303) and Solvate Data:
| Form | Solvent/Water Content | Characterization |
| Data Not Available | Data Not Available | Data Not Available |
Future Directions and Research Gaps
Exploration of Underexplored Biological Targets
While 2-aminobenzoxazole (B146116) derivatives have been investigated for various therapeutic applications, numerous biological targets remain underexplored for compounds like 5-Chlorobenzo[d]oxazol-2-amine. The core scaffold has been associated with the inhibition of various enzymes, including proteases, chymase, and topoisomerase II. nih.gov Future research should systematically screen this compound and its derivatives against a broader array of targets.
Key areas for future investigation include:
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. A focused effort to screen a library of derivatives against panels of cancer-related or inflammatory kinases could uncover novel anti-cancer or anti-inflammatory agents.
Neurological Targets: The structural motifs of benzoxazoles could be suitable for interacting with receptors and enzymes in the central nervous system. Targets such as monoamine oxidase (MAO), cholinesterases, or specific G-protein coupled receptors (GPCRs) involved in neurodegenerative diseases warrant investigation.
Anthelmintic Activity: A recent study identified N-methylbenzo[d]oxazol-2-amine as a promising anthelmintic agent with potency comparable to albendazole (B1665689) against several nematode species, including Gnathostoma spinigerum and Trichinella spiralis. nih.gov This finding strongly suggests that the 5-chloro substituted analog and other derivatives should be evaluated for their potential in treating parasitic worm infections. nih.gov
Antiviral Activity: The human papillomavirus (HPV) is a known cause of cervical cancer, with the E7 oncoprotein playing a critical role. nih.gov Research into related structures, such as 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, has shown specific anti-proliferation ability against HPV-positive HeLa cells. nih.gov This indicates a promising avenue for exploring 5-Chlorobenzo[d]oxazol-2-amine derivatives as potential anti-HPV agents.
Development of Advanced Synthetic Strategies
The synthesis of 2-aminobenzoxazoles is a well-established field, but there is continuous room for improvement to enhance efficiency, safety, and substrate scope. nih.gov Historically, a common method involved the cyclization of 2-aminophenols with the highly toxic cyanogen (B1215507) bromide (BrCN). nih.gov Modern research focuses on developing safer and more versatile protocols.
Future synthetic development should prioritize:
Greener Chemistry Approaches: Employing less toxic reagents and solvents is crucial. One approach involves using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent, which can be activated by a Lewis acid. nih.gov
One-Pot Reactions: Streamlining synthetic sequences into one-pot procedures reduces waste and improves efficiency. An example is the amination of benzoxazole-2-thiol with various amines mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. nih.gov
Metal-Free Conditions: The development of metal-free synthetic routes is highly desirable to avoid potential metal contamination in final compounds. A recently developed scalable process for N-alkylbenzo[d]oxazol-2-amines uses benzoxazole-2-thiol and an in-situ generation of gaseous methylamine, avoiding the use of metal catalysts. nih.gov
Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate large-scale production.
| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |
| Classical Cyclization | 2-aminophenol (B121084), Cyanogen Bromide (BrCN) | Well-established | Highly toxic reagent nih.gov |
| NCTS-Mediated Cyclization | 2-aminophenol, NCTS, Lewis Acid | Non-hazardous cyanating agent, operational simplicity nih.gov | May require optimization for some substrates |
| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride, Amine | One-pot procedure, good to excellent yields nih.gov | Reaction pathway can be complex |
| Metal-Free N-Alkylation | Benzoxazole-2-thiol, N-methylformamide | Scalable, avoids metal catalysts nih.gov | Specific to N-alkylated derivatives |
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. jddhs.com This integrated approach can significantly accelerate the identification of lead compounds and optimize their properties, making the process more rational and efficient. jddhs.com For a scaffold like 5-Chlorobenzo[d]oxazol-2-amine, these methods can guide the design of new derivatives with enhanced activity and specificity.
Future research should leverage a combination of the following techniques:
Molecular Docking and Virtual Screening: Computational docking can be used to predict the binding modes of 5-Chlorobenzo[d]oxazol-2-amine derivatives within the active sites of various biological targets. This was effectively used to design derivatives targeting HPV-relevant pathways. nih.gov This in silico screening can prioritize which compounds to synthesize and test experimentally, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can predict the potency of novel, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the interaction and understand the molecular basis of activity.
Machine Learning and AI: Advanced machine learning algorithms can be trained on existing chemical and biological data to predict drug-target interactions, optimize pharmacokinetic properties, and even design entirely new compounds with desired characteristics. jddhs.com
Potential as a Privileged Scaffold for Novel Chemical Entities
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. benthamscience.comrsc.orgresearchgate.net These scaffolds serve as versatile starting points for designing libraries of bioactive compounds. The 2-aminobenzoxazole core, and by extension 5-Chlorobenzo[d]oxazol-2-amine, exhibits many characteristics of a privileged structure. Related heterocyclic systems like benzoxazines and benzisoxazoles are also recognized for this quality. benthamscience.comrsc.org
The potential of the 2-aminobenzoxazole scaffold is evident from:
Structural Versatility: The core structure allows for chemical modifications at multiple positions (the amine group, the benzene (B151609) ring), enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to suit different biological targets. benthamscience.com
Broad Bioactivity: As discussed, derivatives of this scaffold have demonstrated a wide range of biological activities, from enzyme inhibition to anthelmintic effects. nih.govnih.gov
Proven Therapeutic Relevance: The presence of this and similar scaffolds in numerous bioactive molecules highlights its importance in medicinal chemistry. nih.gov
Future research should focus on fully exploiting this privileged nature by creating diverse chemical libraries based on the 5-Chlorobenzo[d]oxazol-2-amine framework. By systematically exploring the chemical space around this core, it is highly probable that novel chemical entities with significant therapeutic potential will be discovered.
Q & A
Q. How can the chlorine substituent be leveraged for further chemical modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
